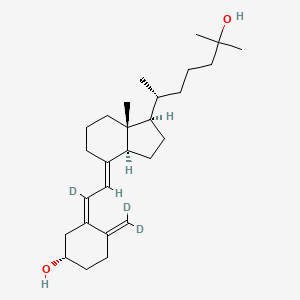

Calcifediol-d3

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-CMMPNOGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747283 | |

| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140710-94-7, 1262843-45-7 | |

| Record name | (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140710-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcifediol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Calcifediol-d3 (25-hydroxyvitamin D3-d3), a deuterated analog of Calcifediol. This isotopically labeled compound is of significant interest as an internal standard in quantitative analyses by mass spectrometry, ensuring accuracy and precision in clinical and research settings. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format.

Synthesis of this compound

The synthesis of this compound typically involves a convergent approach, where a deuterated A-ring synthon is coupled with a CD-ring fragment.[1][2] This strategy allows for the precise introduction of deuterium atoms at metabolically stable positions, ensuring the integrity of the label throughout biological studies.

A common method for preparing deuterated A-ring synthons involves the H/D exchange at specific positions of a precursor molecule.[3] The subsequent coupling with the CD-ring moiety is often achieved through a palladium-catalyzed reaction, such as the Sonogashira or Wittig-Horner reaction, followed by deprotection steps to yield the final product.[3][4]

The overall synthetic workflow can be visualized as follows:

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on established methods for synthesizing deuterated vitamin D analogs.[3][4] Researchers should optimize conditions for their specific laboratory setup.

1. Synthesis of Deuterated A-Ring Synthon:

-

Step 1: Deuteration. A suitable A-ring precursor alcohol is subjected to an H/D exchange reaction. This can be achieved using a deuterium source such as D2O in the presence of a catalyst.

-

Step 2: Functionalization. The deuterated alcohol is then converted into a reactive enyne suitable for the coupling reaction. This may involve multiple steps, including protection of hydroxyl groups and introduction of the enyne moiety.

2. Synthesis of CD-Ring Fragment:

-

The CD-ring fragment containing the desired side chain is typically synthesized from a known starting material like the Inhoffen-Lythgoe diol. The side chain is constructed through a series of organic reactions to introduce the 25-hydroxy group.

3. Palladium-Catalyzed Coupling:

-

The deuterated A-ring enyne and the CD-ring bromoolefin are coupled using a palladium catalyst (e.g., Pd(PPh3)4). The reaction is typically carried out in an inert atmosphere.

4. Deprotection:

-

Silyl protecting groups on the hydroxyl functions are removed using a reagent like tetrabutylammonium fluoride (TBAF).

5. Purification:

-

The crude product is purified by column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Table 1: Summary of Synthetic Reaction Data

| Step | Key Reagents and Conditions | Typical Yield (%) | Reference |

| Deuteration of A-Ring Precursor | D2O, Catalyst | >90% deuterium incorporation | [3] |

| Palladium-Catalyzed Coupling | Pd(PPh3)4, Solvent (e.g., THF) | 30-40% | [5] |

| Deprotection | TBAF, THF | >90% | [5] |

| Overall Yield (from coupled product) | - | Variable, dependent on purification | [5] |

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for both the purification and the final purity assessment of this compound. A reversed-phase C18 column is commonly employed.

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient mixture of acetonitrile and water is typically used.[6]

-

Detection: UV detection at 265 nm.[2]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Table 2: HPLC Characterization Data

| Parameter | Value | Reference |

| Column | C18 Reversed-Phase | [6] |

| Mobile Phase | Acetonitrile/Water gradient | [6] |

| Detection Wavelength | 265 nm | [2] |

| Expected Retention Time | Dependent on specific gradient and column | - |

| Purity | >98% | - |

2.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound. The observed mass shift due to deuterium incorporation provides definitive evidence of successful labeling.

Experimental Protocol: LC-MS/MS Analysis

-

LC System: Utilize HPLC conditions similar to those described above.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[7]

-

Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[7][8]

-

Data Acquisition: Full scan mode to determine the parent ion mass and product ion scan (MS/MS) to characterize fragmentation.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Expected Value | Comments |

| Molecular Formula | C27H41D3O2 | - |

| Molecular Weight | 403.67 | - |

| [M+H]+ | m/z 404.7 | - |

| [M+H-H2O]+ | m/z 386.7 | Common fragment ion |

| [M+H-2H2O]+ | m/z 368.7 | Common fragment ion |

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, confirming the position of the deuterium labels and the overall molecular structure.

Experimental Protocol: NMR Analysis

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Analysis: Acquisition of ¹H and ¹³C spectra.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for Calcifediol Skeleton (in CDCl3)

Note: The absence of signals at the deuterated positions in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum would confirm successful deuteration.

| Atom | ¹H Chemical Shift (ppm) (approx.) | ¹³C Chemical Shift (ppm) (approx.) |

| C1 | 3.96 | 69.2 |

| C3 | 4.23 | 66.8 |

| C6 | 6.23 | 122.6 |

| C7 | 6.03 | 117.5 |

| C18 | 0.54 | 12.2 |

| C19 | 4.81, 5.05 | 112.3 |

| C21 | 0.92 | 18.8 |

| C26/C27 | 1.22 | 29.2 |

Vitamin D Signaling Pathway

Calcifediol is a prohormone that is converted to the active form, Calcitriol (1,25-dihydroxyvitamin D3), primarily in the kidneys. Calcitriol then binds to the Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA to regulate gene transcription.

Conclusion

The synthesis and rigorous characterization of this compound are paramount for its use as a reliable internal standard in various analytical applications. The convergent synthetic strategy allows for the efficient and specific introduction of a deuterium label. A combination of HPLC, mass spectrometry, and NMR spectroscopy provides a comprehensive characterization, ensuring the identity, purity, and structural integrity of the final product. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with deuterated vitamin D analogs.

References

- 1. The cutaneous photosynthesis of previtamin D3: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Calcifediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Calcifediol. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows. Deuterated Calcifediol serves as a critical internal standard for the accurate quantification of its endogenous analogue in various biological matrices, making a thorough understanding of its properties essential for research and drug development.[1][2][3]

Core Physicochemical Properties

Deuteration, the substitution of hydrogen atoms with deuterium, subtly alters the physicochemical properties of Calcifediol. While the chemical reactivity remains largely unchanged, the increase in mass affects properties measured by mass spectrometry and can have minor effects on chromatographic retention times.[4] The primary use of deuterated Calcifediol is as an internal standard in isotope dilution mass spectrometry, a gold-standard analytical technique.[2][5]

| Property | Deuterated Calcifediol (d3) | Non-Deuterated Calcifediol | Reference(s) |

| Synonyms | 25-Hydroxy Vitamin D3-d3, Calcifediol-d3 | Calcidiol, 25-hydroxycholecalciferol, 25(OH)D3 | [1][6][7] |

| Molecular Formula | C₂₇H₄₁D₃O₂ | C₂₇H₄₄O₂ | [1] |

| Molecular Weight | ~403.67 g/mol (Varies with deuteration pattern) | 400.6 g/mol | [1][6] |

| Primary Application | Internal standard for quantitative analysis by LC-MS | Prohormone of the active form of vitamin D, Calcitriol | [1][8] |

| Solubility | Soluble in DMSO (100 mg/mL), Ethanol | Soluble in DMSO (10 mg/ml), Ethanol (20 mg/ml) | [1][7] |

| Storage Conditions | -20°C or -80°C, protected from light, stored under nitrogen | -20°C | [1][7] |

Biological Role and Metabolic Pathway

Calcifediol is a prohormone and the major circulating form of vitamin D. In the body, Vitamin D3 (Cholecalciferol) is transported to the liver, where it is hydroxylated by the enzyme CYP2R1 to form Calcifediol (25-hydroxyvitamin D3).[9][10] Calcifediol is then transported to the kidneys and other tissues, where it undergoes a second hydroxylation by the enzyme CYP27B1 to become Calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[9][10] This active form plays a crucial role in calcium and phosphorus metabolism.[7]

Isotopic Purity and Characterization

For deuterated compounds used as internal standards, purity refers not only to the absence of chemical contaminants but also to isotopic purity.[11] It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in a population of molecules with varying numbers of deuterium atoms (isotopologues).[11] For instance, a d3-Calcifediol sample will contain small amounts of d2, d1, and d0 species.[11] Regulatory agencies require rigorous analysis and quantification of these isotopologues.[11]

Isotopic Enrichment vs. Species Abundance :

-

Isotopic Enrichment : Refers to the percentage of deuterium at a specific labeled position within a molecule.[11]

-

Species Abundance : Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d3).[11]

High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity by distinguishing the corresponding hydrogen/deuterium (H/D) isotopolog ions.[12][13]

Experimental Protocols and Methodologies

The accurate quantification of Calcifediol and its metabolites is crucial in clinical diagnostics.[14] Deuterated Calcifediol is the preferred internal standard for these analyses, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Calcifediol in Serum by UPLC-MS/MS

This protocol outlines a standard method for the sensitive quantification of Calcifediol in serum using its deuterated analogue as an internal standard.[5][14]

Methodology:

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of serum sample, add 300 µL of acetonitrile containing 1% formic acid and a known concentration of the internal standard (e.g., d3-Calcifediol).[14]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.[14]

-

Carefully collect the supernatant for analysis.

-

-

Chromatographic Separation (UPLC) :

-

Instrumentation : A UPLC system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[14][15]

-

Column : A column with a pentafluorophenyl (PFP) stationary phase is often recommended for resolving epimers.[14]

-

Mobile Phase : A gradient elution is typically employed using solvents such as 2-Propanol and Tetrahydrofuran.[14]

-

Flow Rate : Approximately 0.30 mL/min.[14]

-

Column Temperature : Maintained at 25°C.[14]

-

-

Detection (Tandem Mass Spectrometry) :

-

The mass spectrometer is operated in positive ion mode.[15]

-

The instrument is set to monitor specific mass-to-charge (m/z) transitions for both endogenous Calcifediol and the deuterated internal standard. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[16]

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[16]

-

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of deuterated Calcifediol and determine the positions of deuterium incorporation.[17][18]

Methodology:

-

Sample Preparation :

-

Data Acquisition :

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or 400 MHz).[18]

-

Experiments :

-

¹H NMR : In ¹H NMR, the absence or reduction of signals at specific chemical shifts compared to the spectrum of non-deuterated Calcifediol confirms the location of deuterium atoms.[19]

-

²H (Deuterium) NMR : This technique directly observes the deuterium nuclei, providing a clean spectrum showing peaks only for the deuterated positions.[19][20] It is highly effective for verifying deuteration and determining isotopic enrichment in highly deuterated compounds.[19]

-

¹³C NMR : The carbon atoms bonded to deuterium will show a characteristic splitting pattern (triplet for -CD, quintet for -CD2, etc.) and a slight upfield shift compared to carbons bonded to hydrogen.[18]

-

-

-

Data Analysis :

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]

- 5. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CALCIFEDIOL | 19356-17-3 [chemicalbook.com]

- 8. Calcifediol: Why, When, How Much? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioconversion of vitamin D3 to bioactive calcifediol and calcitriol as high-value compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcifediol - Wikipedia [en.wikipedia.org]

- 11. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 25-hydroxy-[6,19,19'-2H3]vitamin D3 and 1 alpha,25-dihydroxy-[6,19,19'-2H3]vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Deuterium NMR - Wikipedia [en.wikipedia.org]

Isotopic Labeling of 25-Hydroxyvitamin D3: A Technical Guide for Researchers

Introduction

25-hydroxyvitamin D3 (25(OH)D3) is the primary circulating form of vitamin D in the body and serves as a crucial biomarker for assessing vitamin D status. Accurate measurement of its concentration is vital for clinical diagnostics and research in a variety of fields, including bone metabolism, immunology, and cancer. Isotope dilution mass spectrometry (ID-MS) has emerged as the gold standard for the quantification of 25(OH)D3, owing to its high accuracy and precision. This technique relies on the use of isotopically labeled internal standards, most commonly deuterium (D) or carbon-13 (13C) labeled 25(OH)D3. These labeled compounds are chemically identical to the analyte but have a different mass, allowing for precise correction of matrix effects and variations in sample preparation and instrument response.

This technical guide provides an in-depth overview of the isotopic labeling of 25-hydroxyvitamin D3 for researchers, scientists, and drug development professionals. It covers the core aspects of synthesis, purification, and application in quantitative analysis, with a focus on providing structured data and detailed methodologies where available in the public domain.

Vitamin D3 Metabolic Pathway

The metabolic pathway of vitamin D3 is a multi-step process involving hydroxylation in the liver and kidneys to produce the active hormonal form. The following diagram illustrates the key steps in this pathway.

Synthesis of Isotopically Labeled 25-Hydroxyvitamin D3

The synthesis of isotopically labeled 25(OH)D3 is a complex multi-step process. While detailed, step-by-step protocols are often proprietary and not fully disclosed in publicly available literature, the general synthetic strategies can be outlined. The most common approaches involve the introduction of deuterium or carbon-13 atoms at metabolically stable positions.

Deuterium Labeling ([D3]- and [D6]-25-Hydroxyvitamin D3)

Deuterium-labeled 25(OH)D3 is widely used as an internal standard. The labeling is typically introduced at positions that are not susceptible to metabolic alteration, such as C6 and C19 on the A-ring or at C26 and C27 on the side chain.

The synthesis of [6,19,19'-2H3]25-hydroxyvitamin D3 has been described in the literature and involves the use of deuterated reagents in the construction of the A-ring.[1] Another common approach is the synthesis of [26,26,26,27,27,27-d6]-25-hydroxyvitamin D3, where a deuterated Grignard reagent (CD3MgBr) is used to introduce the labeled methyl groups at the end of the side chain.[2]

Carbon-13 Labeling ([13C]-25-Hydroxyvitamin D3)

Carbon-13 labeling offers an alternative to deuterium labeling and can provide a higher mass shift, which can be advantageous in certain mass spectrometric applications. The synthesis of 13C-labeled vitamin D metabolites often involves the use of 13C-labeled starting materials in a convergent synthesis approach. For example, a 3-fold 13C-labeled acrylate can be used to introduce the label into the side chain.[3][4]

The following diagram illustrates a generalized workflow for the chemical synthesis of isotopically labeled 25-hydroxyvitamin D3.

Experimental Protocols

Detailed, replicable experimental protocols for the synthesis of isotopically labeled 25(OH)D3 are scarce in the public domain. The following provides an outline of key steps mentioned in the literature. For full experimental details, it is recommended to consult the supplementary information of the cited articles or contact the authors directly.

Synthesis of [26,26,26,27,27,27-d6]-25-hydroxyvitamin D3 (General Approach) [2]

-

Starting Material: A suitable protected vitamin D precursor with a terminal ester or carboxylic acid group on the side chain is required.

-

Grignard Reaction: The key step involves the reaction of the ester precursor with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI), to introduce the two deuterated methyl groups at the C25 position.

-

Deprotection: Removal of protecting groups from the hydroxyl functions on the A-ring and at C25.

-

Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to achieve high chemical and isotopic purity.

Synthesis of [13C]-labeled 25-hydroxyvitamin D3 (General Approach) [3][4]

-

Labeled Precursor: The synthesis starts with a commercially available or custom-synthesized 13C-labeled building block, for instance, a 13C-labeled acrylate.

-

Coupling Reactions: The labeled precursor is incorporated into the side chain of a vitamin D intermediate through a series of coupling reactions.

-

Side Chain Formation: Further chemical modifications are performed to complete the side chain, including the introduction of the hydroxyl group at C25.

-

Final Assembly and Purification: The A-ring and the labeled CD-ring with the completed side chain are coupled, followed by deprotection and purification by HPLC.

Quantitative Data

The quality of the isotopically labeled internal standard is critical for the accuracy of ID-MS methods. Key parameters include chemical purity and isotopic enrichment. The following tables summarize available data for commercially available standards and the performance of LC-MS/MS methods using these standards.

Table 1: Properties of Commercially Available Isotopically Labeled 25-Hydroxyvitamin D3 Standards

| Compound | Isotopic Purity | Chemical Purity | Mass Shift | Vendor |

| 25-Hydroxyvitamin D3 (6,19,19-D3) | ≥97 atom % D | ≥98% | M+3 | Sigma-Aldrich[5] |

| 25-Hydroxyvitamin D3 (6,19,19-D3) | 97% | 98% | M+3 | Cambridge Isotope Laboratories[6] |

| 25-Hydroxyvitamin D3 (23,24,25,26,27-¹³C₅) | 99% | 95% | M+5 | Cambridge Isotope Laboratories[7] |

Table 2: Performance Characteristics of Selected LC-MS/MS Methods for 25-Hydroxyvitamin D3 Analysis Using Isotopic Dilution

| Labeled Standard | Lower Limit of Quantitation (LLOQ) | Linearity Range | Precision (CV%) | Reference |

| [2H6]-25(OH)D3 | 10 ng/mL | 10 - 500 ng/mL | <15% | [8] |

| d3-25(OH)D2 and d6-25(OH)D3 | 1 ng/mL | 1 - 200 ng/mL | <20% at LLOQ, <15% at higher concentrations | [9] |

| [2H6]-25(OH)D3 and [2H6]-25(OH)D2 | <10 nM | Not specified | <10% | [10] |

| d3-25(OH)D3 | 0.5 ng/mL | 0.5 - 100 ng/mL | Not specified | [11] |

Analytical Workflow for Isotope Dilution LC-MS/MS

The use of isotopically labeled 25(OH)D3 as an internal standard in an isotope dilution LC-MS/MS workflow significantly improves the accuracy and reliability of quantification. The following diagram outlines the typical steps involved in such an analysis.

Experimental Protocol: Sample Preparation for LC-MS/MS Analysis

The following is a generalized sample preparation protocol based on common procedures found in the literature.[9][12]

-

Sample Aliquoting: Aliquot a specific volume of serum or plasma (e.g., 100 µL) into a clean tube.

-

Internal Standard Spiking: Add a known amount of the isotopically labeled 25(OH)D3 internal standard solution (e.g., d6-25(OH)D3 in ethanol) to each sample, calibrator, and quality control.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. Vortex mix thoroughly to ensure complete protein precipitation.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., hexane, methyl tert-butyl ether) to the sample, vortex, and centrifuge to separate the layers. Transfer the organic layer containing the analyte and internal standard to a new tube.

-

Solid-Phase Extraction (SPE): Alternatively, load the sample onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent.

-

-

Evaporation: Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a specific volume of a solvent compatible with the LC mobile phase (e.g., methanol/water). Vortex to ensure complete dissolution.

-

Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Conclusion

The isotopic labeling of 25-hydroxyvitamin D3 with deuterium or carbon-13 is a cornerstone of modern, high-accuracy quantitative analysis by isotope dilution mass spectrometry. While the synthesis of these labeled compounds is complex, their use as internal standards provides unparalleled reliability in clinical and research settings. This guide has provided an overview of the key aspects of isotopic labeling, from synthetic strategies and available quantitative data to the application in a typical analytical workflow. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the accurate assessment of vitamin D status and its role in human health and disease.

References

- 1. Synthesis of 25-hydroxy-[6,19,19'-2H3]vitamin D3 and 1 alpha,25-dihydroxy-[6,19,19'-2H3]vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. 25-ヒドロキシビタミンD3(6,19,19-d3) ≥97 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 25-Hydroxyvitamin D3 (6,19,19-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-9116-0.001 [isotope.com]

- 7. 25-Hydroxyvitamin D3 (23,24,25,26,27-¹³Câ , 99%) CP 95% - Cambridge Isotope Laboratories, CLM-10025-0.001 [isotope.com]

- 8. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]

- 12. lcms.cz [lcms.cz]

The Role of Calcifediol-d3 in Vitamin D Metabolic Pathway Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcifediol, or 25-hydroxyvitamin D3 (25(OH)D3), is a critical metabolite in the vitamin D endocrine system. As the direct precursor to the active hormone calcitriol, its role in research and clinical applications is expanding. This guide provides an in-depth analysis of calcifediol's function in the vitamin D metabolic pathway, its advantages in supplementation studies over its parent compound, cholecalciferol (vitamin D3), and detailed methodologies for its use and analysis in experimental settings. The use of deuterated Calcifediol (Calcifediol-d3) as an internal standard in analytical methods is also highlighted for its importance in achieving accurate quantification.

Introduction to the Vitamin D Metabolic Pathway

Vitamin D, a group of fat-soluble secosteroids, is essential for calcium and phosphate homeostasis and plays a vital role in numerous physiological processes.[1][2][3] The metabolic pathway begins with the synthesis of vitamin D3 (cholecalciferol) in the skin upon exposure to ultraviolet B (UVB) radiation or through dietary intake.[1][3] Cholecalciferol is then transported to the liver, where it undergoes its first hydroxylation to become calcifediol (25(OH)D3).[1][2][4] This conversion is catalyzed by the enzyme 25-hydroxylase (mainly CYP2R1).[2][4]

Calcifediol is the major circulating form of vitamin D and is used as the primary biomarker to determine a person's vitamin D status.[1][2] It has a longer half-life than its parent compound and its active metabolite.[1] From the liver, calcifediol is transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to form calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2][4] Calcitriol then binds to the vitamin D receptor (VDR) in various target tissues to exert its genomic and non-genomic effects, which include regulating calcium and phosphate absorption in the intestines, bone mineralization, and renal calcium reabsorption.[1][2][5]

Recent research has also shown that calcifediol itself can bind to the VDR, albeit with a lower affinity than calcitriol, and can trigger rapid non-genomic responses.[2][6][7]

Figure 1: Vitamin D Metabolic Pathway.

Calcifediol vs. Cholecalciferol in Supplementation Studies

In recent years, the use of calcifediol for vitamin D supplementation has gained traction over the traditional cholecalciferol.[6][8] This shift is supported by several pharmacokinetic and clinical advantages of calcifediol.

Key Advantages of Calcifediol:

-

Faster and More Potent: Calcifediol administration leads to a more rapid and potent increase in serum 25(OH)D levels compared to cholecalciferol.[9][10][11][12][13] This is because it bypasses the hepatic 25-hydroxylation step, which can be a rate-limiting factor.[6][14]

-

Greater Bioavailability: Calcifediol is more hydrophilic than cholecalciferol, leading to better intestinal absorption that is less dependent on bile acids.[6][11][14] This is particularly advantageous in individuals with malabsorption syndromes or liver disease.[6][14]

-

Predictable Dose-Response: Calcifediol exhibits a more linear and predictable dose-response relationship, irrespective of baseline 25(OH)D levels.[6][12][14]

-

Reduced Sequestration in Adipose Tissue: Being less lipophilic, calcifediol is less likely to be sequestered in adipose tissue compared to cholecalciferol, making it more readily available for conversion to calcitriol.[11][14]

Figure 2: Logical Flow of Calcifediol Advantages.

Quantitative Data from Clinical Studies

Numerous clinical trials have compared the efficacy of calcifediol and cholecalciferol in raising serum 25(OH)D levels. The following tables summarize key quantitative findings from these studies.

Table 1: Comparative Efficacy of Calcifediol vs. Cholecalciferol

| Study / Population | Calcifediol Dose | Cholecalciferol Dose | Duration | Key Findings | Reference |

| Postmenopausal women with Vitamin D deficiency (<20 ng/mL) | 0.266 mg/month | 25,000 IU/month | 4 months | 35.0% of calcifediol group vs. 8.2% of cholecalciferol group reached >30 ng/mL. | [10][13] |

| Healthy females (50-70 years) | 20 µg daily or 140 µg weekly | 20 µg daily or 140 µg weekly | 15 weeks | Calcifediol was 2-3 times more potent in increasing plasma 25(OH)D concentrations. | [9][15][16] |

| Adults with 25(OH)D <20 ng/mL | 20 µ g/day | 60 µg (2400 IU)/day | 16 weeks | 87.5% of calcifediol group reached ≥30 ng/mL by 4 weeks, compared to 23.1% in the cholecalciferol group. | [17] |

| Healthy adults with Vitamin D deficiency | 25 µ g/day or 50 µ g/day | N/A | 8 weeks | Both doses effectively and safely raised 25(OH)D levels, with a dose-dependent response. | [18] |

| Young adults with Vitamin D deficiency | Monthly or biweekly | N/A | 4 months (treatment), 5 months (follow-up) | 82% achieved target 25(OH)D levels (20-60 ng/mL) by the end of the treatment phase. | [19] |

Table 2: Pharmacokinetic Parameters

| Parameter | Calcifediol | Cholecalciferol | Reference |

| Potency Ratio (to raise serum 25(OH)D) | ~3.2 | 1 | [11][12][20] |

| Time to reach >30 ng/mL (mean) | 16.8 days | 68.4 days | [9][15] |

| Bioavailability | Higher | Lower | [11] |

| Half-life | Shorter | Longer | [6] |

Experimental Protocols

Protocol for a Randomized Controlled Trial Comparing Calcifediol and Cholecalciferol

This protocol is a generalized representation based on methodologies from cited clinical trials.[9][13][17]

Figure 3: Generalized Clinical Trial Workflow.

Methodology:

-

Participant Recruitment: Recruit participants based on predefined inclusion criteria (e.g., age, vitamin D status) and exclusion criteria (e.g., certain medical conditions, medications).

-

Informed Consent: Obtain written informed consent from all participants.

-

Baseline Assessment: Collect baseline data, including demographics, medical history, and baseline blood samples for measurement of 25(OH)D, parathyroid hormone (PTH), calcium, and other relevant biomarkers.

-

Randomization: Randomly assign participants to different treatment arms (e.g., calcifediol, cholecalciferol, placebo) in a double-blind manner.

-

Intervention: Administer the assigned supplement at a specified dose and frequency for the duration of the study.

-

Follow-up: Schedule follow-up visits at predefined intervals (e.g., 4, 8, and 16 weeks) to collect blood samples and monitor for adverse events.

-

Biochemical Analysis: Analyze blood samples for changes in 25(OH)D, PTH, and calcium levels.

-

Data Analysis: Statistically analyze the data to compare the efficacy and safety of the different interventions.

Protocol for Quantification of Calcifediol in Human Serum/Plasma using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate measurement of vitamin D metabolites.[9][21][22] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.[23]

Materials and Reagents:

-

Calcifediol and this compound standards

-

Human serum/plasma samples

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment:

-

Thaw serum/plasma samples at room temperature.

-

To a 500 µL aliquot of sample, add 25 µL of this compound internal standard solution in methanol.

-

Vortex mix for 30 seconds.

-

Add a protein precipitation agent like acetonitrile, vortex, and centrifuge.

-

-

Extraction (using SLE as an example):

-

Load the supernatant from the pre-treated sample onto an SLE cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both calcifediol and this compound (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of calcifediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Calcifediol, and its deuterated form this compound, are indispensable tools in the study of the vitamin D metabolic pathway. The superior pharmacokinetic profile of calcifediol makes it a more effective agent for vitamin D supplementation in many clinical scenarios. For researchers and drug development professionals, understanding the nuances of its metabolism, the advantages of its use in clinical trials, and the precise methods for its quantification are essential for advancing our knowledge of vitamin D's role in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for the design and execution of future studies in this critical area of research.

References

- 1. What is the mechanism of Calcifediol? [synapse.patsnap.com]

- 2. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. Calcifediol - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Calcifediol: Why, When, How Much? | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of oral vitamin D(3) and calcifediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Is calcifediol better than cholecalciferol for vitamin D supplementation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Calcifediol: a review of its pharmacological characteristics and clinical use in correcting vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. [PDF] Pharmacokinetics of oral vitamin D(3) and calcifediol. | Semantic Scholar [semanticscholar.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Efficacy, safety, and dose-response effects of calcifediol supplementation on 25-hydroxyvitamin D, parathyroid hormone, and 1,25-dihydroxyvitamin D levels in healthy adults: An open-label, interventional pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of Calcifediol in Young Adults with Vitamin D Deficiency: A Phase I, Multicentre, Clinical Trial—POSCAL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Is calcifediol better than cholecalciferol for vitamin D supplementation? | Semantic Scholar [semanticscholar.org]

- 21. apps.thermoscientific.com [apps.thermoscientific.com]

- 22. Rapid HPLC method for measurement of vitamin D3 and 25(OH)D3 in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

The Kinetic Isotope Effect: A Double-Edged Sword in Vitamin D Analog Development

A technical guide on the discovery, development, and application of deuterated vitamin D analogs for researchers, scientists, and drug development professionals.

Executive Summary

The strategic replacement of hydrogen with its heavier, stable isotope deuterium has emerged as a valuable tool in drug discovery and development, primarily to enhance pharmacokinetic profiles through the kinetic isotope effect (KIE). This technical guide delves into the discovery and development of deuterated vitamin D analogs. While the primary application of these analogs has been as indispensable internal standards for precise quantification in metabolic studies, their potential as therapeutic agents with improved metabolic stability and reduced side effects is an area of growing interest. This document provides a comprehensive overview of the synthesis, preclinical and clinical evaluation, and the underlying mechanisms of action of these modified secosteroids. We will explore both the realized benefits in analytical chemistry and the prospective advantages in therapeutic applications, supported by detailed experimental methodologies, comparative data, and visualizations of key pathways and processes.

Introduction: The Rationale for Deuterating Vitamin D

Vitamin D, a prohormone essential for calcium homeostasis, bone health, and immune function, undergoes a series of metabolic activations to exert its biological effects. The active form, calcitriol (1α,25-dihydroxyvitamin D3), and its analogs are potent therapeutic agents, but their clinical utility can be limited by a narrow therapeutic window and the risk of hypercalcemia.[1] Deuteration, the substitution of hydrogen with deuterium, offers a potential solution to fine-tune the metabolic profile of these molecules.

The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly alter the metabolism of a drug, potentially leading to:

-

Increased half-life: Slower metabolism can prolong the drug's presence in the body.

-

Reduced formation of toxic metabolites: Shifting the metabolic pathway away from the production of harmful byproducts.

-

Improved safety and efficacy profile: A more predictable pharmacokinetic profile can lead to better therapeutic outcomes.

While the therapeutic potential of deuterated vitamin D analogs is an emerging field, their most established application is as internal standards in analytical chemistry. Their identical chemical properties to the endogenous compounds but distinct mass allow for highly accurate quantification by mass spectrometry.[2]

Synthesis of Deuterated Vitamin D Analogs

The synthesis of deuterated vitamin D analogs requires specialized chemical strategies to introduce deuterium at specific, metabolically relevant positions. The primary goals are to achieve high isotopic purity and to place the deuterium atoms at sites of enzymatic metabolism, such as the side chain or the A-ring.

General Synthetic Strategies

Two main approaches are commonly employed for the synthesis of deuterated vitamin D analogs:

-

Incorporation of Deuterated Building Blocks: This strategy involves the synthesis of a deuterated precursor, which is then incorporated into the final vitamin D structure. For example, deuterated Grignard reagents (e.g., CD3MgBr) can be used to introduce deuterated methyl groups onto the side chain.[3]

-

Direct Deuteration of Vitamin D Intermediates: This approach involves the direct exchange of hydrogen for deuterium on a vitamin D precursor molecule. For instance, reacting SO2 adducts of vitamin D compounds with deuterium oxide (D2O) can introduce deuterium at specific positions.[3]

A versatile method for synthesizing deuterium-labeled D3 metabolites involves the use of A-ring synthons containing three deuterium atoms. These are then coupled with the CD-ring moieties to yield the final deuterated product.[2]

Experimental Protocol: Synthesis of Deuterium-Labeled 25(OH)D3-d3

The following is a representative, high-level protocol for the synthesis of 25(OH)D3-d3, based on published methods.[2]

Objective: To synthesize 25-hydroxyvitamin D3 with three deuterium atoms on the A-ring for use as an internal standard.

Materials:

-

Deuterated A-ring enyne precursor (13-d3)

-

Bromoolefin CD-ring moiety (17)

-

Palladium catalyst

-

Appropriate solvents and reagents for coupling and deprotection steps

-

High-Performance Liquid Chromatography (HPLC) system for purification

Methodology:

-

Palladium-Catalyzed Coupling: The deuterated A-ring enyne (13-d3) is coupled with the bromoolefin CD-ring (17) in the presence of a palladium catalyst. This reaction forms the complete carbon skeleton of the vitamin D analog.

-

Deprotection: The silyl protecting groups on the hydroxyl functions are removed using a suitable deprotection agent (e.g., a fluoride source).

-

Purification: The crude product is purified by HPLC to separate the desired 3β-hydroxy diastereomer from the undesired 3α-diastereomer and other impurities.

-

Characterization: The final product, 25(OH)D3-d3, is characterized by mass spectrometry and NMR to confirm its structure and isotopic purity.

Pharmacokinetics and Metabolism

The primary rationale for developing therapeutic deuterated drugs is to favorably alter their pharmacokinetic profile. For vitamin D analogs, this could translate to a longer half-life, reducing dosing frequency, and a more predictable metabolic fate, potentially reducing the risk of hypercalcemia.

Pharmacokinetic Parameters of Key Vitamin D Analogs

While comprehensive pharmacokinetic data for therapeutically developed deuterated vitamin D analogs is not yet available in the public domain, the following table summarizes the key pharmacokinetic parameters of widely used non-deuterated vitamin D analogs. This provides a baseline for understanding the potential impact of deuteration.

| Analog | Half-life (Healthy Subjects) | Half-life (Dialysis Patients) | Metabolism |

| Calcitriol | 5-10 hours[4] | 15-30 hours[4] | Primarily renal |

| Paricalcitol | 5-10 hours[4] | 15-30 hours[4] | Primarily hepatic |

| Doxercalciferol | 34 hours (as active metabolite)[4] | 45 hours (as active metabolite)[4] | Hepatic (prohormone) |

Table 1: Pharmacokinetic parameters of common non-deuterated vitamin D analogs.

Studies using trideuterated vitamin D3 (d3-vitamin D3) as a tracer have been conducted to investigate vitamin D kinetics. One such pilot study in pregnant and non-pregnant women found the mean serum half-life of the deuterated metabolite, d3-25(OH)D3, to be approximately 13.6 days in non-pregnant women and 18.8 days in pregnant women.[5] These tracer studies are crucial for understanding the metabolism of the parent compound but do not directly assess the therapeutic potential of the deuterated analog itself.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Deuterated vitamin D analogs are expected to exert their biological effects through the same mechanism as their non-deuterated counterparts: activation of the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that functions as a ligand-activated transcription factor.

Upon binding to its ligand (e.g., calcitriol or an analog), the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates a cascade of events involving the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

Figure 1: Vitamin D Receptor (VDR) Signaling Pathway.

Visualizing Key Concepts in Deuterated Drug Development

The Kinetic Isotope Effect Workflow

The strategic application of the kinetic isotope effect is a cornerstone of developing deuterated drugs with improved properties. The following workflow illustrates the logical progression from identifying a metabolic liability to creating a potentially superior deuterated analog.

Figure 2: The Deuterium Kinetic Isotope Effect Workflow.

Experimental Workflow: Quantification of Vitamin D Analogs using a Deuterated Standard

The most widespread and impactful use of deuterated vitamin D analogs is as internal standards for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This workflow outlines the key steps in this analytical process.

Figure 3: LC-MS/MS Quantification Workflow.

Clinical Development Landscape

To date, the clinical development of deuterated vitamin D analogs as therapeutic agents remains in its nascent stages. While numerous clinical trials have investigated non-deuterated vitamin D analogs for a wide range of conditions beyond bone health, including cancer, autoimmune diseases, and cardiovascular disease, there is a conspicuous absence of publicly available data from clinical trials specifically designed to evaluate the therapeutic benefit of a deuterated vitamin D analog.[6][7]

The primary hurdles for the clinical development of deuterated vitamin D analogs as new chemical entities include:

-

Regulatory Pathway: Deuterated versions of existing drugs are typically considered new chemical entities by regulatory agencies, requiring a full development program.

-

Cost of Development: The synthesis of deuterated compounds is often more complex and costly than their non-deuterated counterparts.

-

Demonstrating a Clear Clinical Advantage: It is necessary to demonstrate that the altered pharmacokinetic profile translates into a tangible clinical benefit in terms of efficacy or safety.

Despite these challenges, the successful development and approval of other deuterated drugs for various conditions suggest that this remains a viable strategy for improving existing therapies.

Conclusion and Future Directions

The discovery and development of deuterated vitamin D analogs have so far made their most significant impact in the realm of bioanalysis, where they serve as the gold standard for accurate quantification. The potential to leverage the kinetic isotope effect to create therapeutically superior vitamin D analogs with optimized pharmacokinetic profiles and reduced calcemic side effects is a compelling prospect. However, the translation of this potential into clinically approved therapies is yet to be realized.

Future research in this area should focus on:

-

Identifying specific vitamin D analogs where metabolism is a key driver of toxicity or limits efficacy.

-

Conducting head-to-head preclinical studies comparing the pharmacokinetics, efficacy, and safety of deuterated versus non-deuterated analogs.

-

Initiating well-designed clinical trials to evaluate the therapeutic potential of promising deuterated candidates.

As our understanding of vitamin D metabolism and the nuances of the kinetic isotope effect grows, the development of next-generation deuterated vitamin D analogs may yet unlock new therapeutic possibilities for a wide range of diseases.

References

- 1. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D kinetics in nonpregnant and pregnant women after a single oral dose of trideuterated vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PHARMACOKINETICS OF CALCIPOTRIOL AND l,25(OH)2D3 IN RATS [degruyterbrill.com]

- 7. Clinical trials of vitamin D supplementation and cardiovascular disease: A synthesis of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Calcifediol-d3 as an Internal Standard in Bioanalytical Methods

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Importance of Accurate Vitamin D Metabolite Measurement

The accurate quantification of vitamin D metabolites, particularly Calcifediol (25-hydroxyvitamin D), is crucial for assessing vitamin D status and its implications for various physiological processes and diseases.[1][2][3] Calcifediol is the major circulating metabolite of vitamin D and its concentration in serum is the best indicator of the body's vitamin D stores.[4] Precise measurement is essential for diagnosing deficiency, monitoring supplementation, and in research exploring the role of vitamin D in health and disease.[2][5][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D metabolites due to its high selectivity and sensitivity.[3][8]

The Role of Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with complex biological matrices, internal standards are indispensable for achieving accurate and reproducible results.[9][10][11] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before sample processing.[9] It serves to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the measurement.[9][10]

Introduction to Calcifediol (25-hydroxyvitamin D) and Calcifediol-d3

Calcifediol (C27H44O2, molecular weight ~400.6 g/mol ) is the prohormone of the active form of vitamin D, calcitriol.[4][5][6][12] Its deuterated analog, this compound (or 25-Hydroxy Vitamin D3-d3), is a stable isotope-labeled version of Calcifediol where three hydrogen atoms have been replaced by deuterium atoms.[13][14][15] This mass shift allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical behavior remains nearly identical to the unlabeled Calcifediol.[9][10]

The Core Mechanism of Action of this compound as an Internal Standard

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[16][17][18][19][20] IDMS is a definitive analytical technique that provides a high level of accuracy and precision.[16]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike," in this case, this compound) to a sample containing the analyte of interest (endogenous Calcifediol).[16] The fundamental premise is that the native and the labeled forms of the molecule will behave identically during sample preparation and analysis.[9][16] Once the isotopic standard is homogenized with the sample, any subsequent loss of the analyte during extraction, purification, or injection will affect both the native and labeled forms equally, thus preserving the critical isotope ratio.[16] By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with high accuracy.[16][17]

Physicochemical Similarities between Calcifediol and this compound

This compound is an ideal internal standard for Calcifediol because it is chemically and physically almost identical to the analyte.[9][10] The substitution of hydrogen with deuterium results in a negligible change in properties such as polarity, solubility, and ionization efficiency.[10] This ensures that this compound closely mimics the behavior of endogenous Calcifediol throughout the entire analytical process.

Behavior during Sample Preparation

In biological matrices like serum or plasma, Calcifediol is bound to vitamin D-binding protein (DBP).[3][21] The initial step in sample preparation is to release the analyte and the internal standard from DBP.[3]

-

Protein Precipitation: A common method involves adding an organic solvent like acetonitrile or methanol to precipitate the proteins.[22] Both Calcifediol and this compound are released from DBP and remain in the supernatant with similar efficiency.

-

Liquid-Liquid Extraction (LLE): Following protein precipitation, an organic solvent (e.g., hexane, ethyl acetate) is used to extract the analytes from the aqueous phase.[23] The similar polarity of Calcifediol and this compound ensures they are extracted with comparable recovery rates.

-

Solid-Phase Extraction (SPE): SPE can also be used for sample cleanup and concentration.[22] Both compounds will exhibit similar retention and elution profiles on the SPE sorbent.

Behavior during Chromatographic Separation (LC-MS)

During liquid chromatography, Calcifediol and this compound ideally co-elute, meaning they have the same retention time.[9][24] This is a critical aspect, as co-elution ensures that both compounds experience the same matrix effects at the same time.[25] Matrix effects are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix.[25] Since both the analyte and the internal standard are affected similarly, the ratio of their peak areas remains constant, allowing for accurate quantification.[24]

Behavior during Mass Spectrometric Detection

In the mass spectrometer, the analyte and the internal standard are ionized, typically by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[26] Their similar chemical structures result in comparable ionization efficiencies.[10]

-

Ionization: Both molecules will form protonated molecular ions, [M+H]+.

-

Mass-to-Charge Ratio (m/z) Difference: Due to the three deuterium atoms, this compound will have a mass-to-charge ratio that is three units higher than that of Calcifediol. This mass difference allows the mass spectrometer to differentiate and independently measure the two compounds.

-

Fragmentation: In tandem mass spectrometry (MS/MS), the precursor ions are fragmented. The resulting product ions will also show a corresponding mass shift, allowing for highly specific and sensitive detection using selected reaction monitoring (SRM).

Experimental Protocols

The following is a representative protocol for the quantification of Calcifediol in human serum using LC-MS/MS with this compound as an internal standard.

Detailed Protocol for Quantification of Calcifediol in Human Serum

3.1.1 Materials and Reagents

-

Calcifediol analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, hexane, and ethyl acetate

-

Formic acid

-

Human serum samples, calibrators, and quality controls

3.1.2 Sample Preparation Workflow

-

Spiking: To 100 µL of serum sample, calibrator, or QC, add 25 µL of a working solution of this compound in methanol.

-

Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 600 µL of a hexane/ethyl acetate mixture (90:10, v/v). Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.[23]

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.

3.1.3 LC-MS/MS Instrumentation and Parameters

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A gradient from 60% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: APCI or ESI in positive ion mode.[26]

-

SRM Transitions:

-

Calcifediol: e.g., precursor ion m/z 401.3 -> product ion m/z 383.3

-

This compound: e.g., precursor ion m/z 404.3 -> product ion m/z 386.3

-

3.1.4 Data Analysis and Quantification The concentration of Calcifediol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Calcifediol in the unknown samples is then interpolated from this calibration curve.

Quantitative Performance Data

The use of this compound as an internal standard allows for robust and reliable method performance. The following tables summarize typical quantitative data from validated LC-MS/MS assays for Calcifediol.

Table 1: Recovery and Matrix Effect Data for Calcifediol using this compound Internal Standard

| Parameter | Low Concentration QC | Medium Concentration QC | High Concentration QC | Reference |

| Extraction Recovery (%) | 85.2 | 88.1 | 86.5 | [21] |

| Matrix Effect (%) | 95.8 | 98.2 | 97.1 | [21] |

| Process Efficiency (%) | 81.6 | 86.5 | 84.0 | [21] |

Table 2: Linearity and Sensitivity Data for a Calcifediol Assay using this compound

| Parameter | Value | Reference |

| Linearity Range | 2.5 - 100 ng/mL | [3] |

| Correlation Coefficient (r²) | > 0.995 | [21] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |

| Intra-assay Precision (%CV) | < 5% | [21] |

| Inter-assay Precision (%CV) | < 7% | [21] |

| Accuracy (% Bias) | -5% to +5% | [22] |

Visualizing the Workflow and Mechanism

Diagram 1: Logical Relationship in Isotope Dilution Mass Spectrometry

Caption: Logical relationship in Isotope Dilution Mass Spectrometry.

Diagram 2: Experimental Workflow for Calcifediol Quantification

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. youtube.com [youtube.com]

- 12. What is the mechanism of Calcifediol? [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. osti.gov [osti.gov]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. Isotope dilution - Wikipedia [en.wikipedia.org]

- 20. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 21. Development of free 25-hydroxyvitamin D3 assay method using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. myadlm.org [myadlm.org]

- 26. benchchem.com [benchchem.com]

The Isotopic Enigma: A Technical Guide to the Biological Equivalence of Deuterated vs. Non-Deuterated Calcifediol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcifediol (25-hydroxyvitamin D3) is a critical prohormone in the vitamin D endocrine system. Its deuterated analogue, most commonly d3- or d6-calcifediol, has found widespread use as an internal standard in pharmacokinetic studies due to its mass difference, facilitating precise quantification of the endogenous compound. However, the question of whether deuteration alters the biological activity and overall equivalence of calcifediol remains a subject of nuanced discussion. This technical guide synthesizes the available evidence on the biological equivalence of deuterated and non-deuterated calcifediol, delving into their metabolism, pharmacokinetics, and pharmacodynamics. While direct comparative bioequivalence studies are notably scarce, this paper will extrapolate from existing data, including the well-documented effects of isotopic substitution on other vitamin D metabolites, to provide a comprehensive overview for researchers and drug development professionals.

Introduction to Calcifediol and the Rationale for Deuteration

Calcifediol is the primary circulating form of vitamin D and the immediate precursor to the active hormone calcitriol (1,25-dihydroxyvitamin D3). It is synthesized in the liver from cholecalciferol (vitamin D3). The measurement of serum calcifediol levels is the standard indicator of an individual's vitamin D status.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common strategy in pharmaceutical research. In the context of calcifediol, deuteration has been primarily employed for analytical purposes. The use of deuterated calcifediol as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for highly accurate quantification of endogenous calcifediol levels by correcting for variations in sample preparation and instrument response.[1][2][3]

Beyond its analytical utility, the potential for deuterium to alter the pharmacokinetic profile of a drug through the kinetic isotope effect (KIE) warrants a thorough examination of the biological equivalence of deuterated and non-deuterated calcifediol. The C-H bond is weaker than the C-D bond, and thus, enzymatic reactions that involve the cleavage of a C-H bond can be slower for a deuterated compound. This can lead to changes in the rate of metabolism and, consequently, the drug's half-life and exposure.

Vitamin D Metabolism and Signaling Pathway

To understand the potential impact of deuteration, it is essential to first review the metabolic pathway of calcifediol.

-

Activation: Calcifediol is converted to the active hormone calcitriol in the kidneys and other tissues by the enzyme 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1).

-

Catabolism: The primary enzyme responsible for the catabolism of both calcifediol and calcitriol is 24-hydroxylase (CYP24A1). This enzyme initiates a series of oxidative reactions that lead to the formation of inactive metabolites that are eventually excreted.

Calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor.[4][5] The calcitriol-VDR complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby regulating their transcription. This signaling pathway is crucial for calcium and phosphate homeostasis, bone metabolism, and immune function.

Pharmacokinetics of Non-Deuterated Calcifediol

The pharmacokinetics of non-deuterated calcifediol have been extensively studied. It is more rapidly absorbed and is more potent than cholecalciferol in raising serum 25(OH)D levels.[6][7][8][9][10][11][12][13][14]

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~4 hours | [6] |

| Half-life (t1/2) | ~15-20 days | [6] |

| Potency vs. Cholecalciferol | 2-3 times more potent | [11] |

Experimental Protocol: Pharmacokinetic Study of Oral Calcifediol

A typical pharmacokinetic study for oral calcifediol would involve the following steps:

-

Subject Recruitment: Healthy volunteers with vitamin D insufficiency (serum 25(OH)D < 30 ng/mL) are recruited.

-

Dosing: A single oral dose of calcifediol is administered.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24, 48, 72, 96 hours, and up to several weeks post-dose).

-

Bioanalysis: Serum concentrations of calcifediol and its major metabolites (e.g., calcitriol, 24,25-dihydroxyvitamin D3) are measured using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and t1/2.

Evidence on Deuterated Calcifediol

One key study provides insight into the potential for isotopic effects on vitamin D metabolism. In a study investigating the metabolism of tritiated (a radioactive isotope of hydrogen) 1,25-dihydroxyvitamin D3, it was found that substitution of hydrogen with tritium reduced the in vivo metabolic clearance rate by 36-37% and altered the pattern of metabolic products.[15] This finding strongly suggests that isotopic substitution at metabolically active sites can influence the pharmacokinetics of vitamin D metabolites.

A study validating the vitamin D metabolite ratio as a biomarker for 25(OH)D3 clearance utilized an infusion of deuterated 25(OH)D3. While not a direct comparison, this study provides valuable pharmacokinetic data on deuterated calcifediol in a human population. The study demonstrated that the clearance of deuterated 25(OH)D3 could be reliably measured and was correlated with the ratio of its metabolite (deuterated 24,25(OH)2D3) to the parent compound.[16]

| Parameter | Deuterated Calcifediol (d-25(OH)D3) | Reference |

| Use | Tracer in pharmacokinetic studies | [16] |

| Metabolism | Metabolized to deuterated 24,25(OH)2D3 | [16] |

Discussion on Biological Equivalence and the Kinetic Isotope Effect

The central question regarding the biological equivalence of deuterated and non-deuterated calcifediol hinges on the potential for a significant kinetic isotope effect (KIE). The metabolism of calcifediol, particularly its catabolism by CYP24A1, involves the hydroxylation at various positions on the side chain, which entails the cleavage of C-H bonds.

If deuteration occurs at a site of enzymatic attack by CYP24A1, it is plausible that the rate of metabolism would be slower for the deuterated compound. This could lead to:

-

Increased half-life: A slower rate of elimination would result in a longer half-life.

-

Increased exposure (AUC): The total drug exposure over time could be higher.

-

Altered metabolite profile: The relative amounts of different metabolites could be changed.

However, the magnitude of the KIE is dependent on the specific C-H bond being cleaved and the rate-limiting step of the reaction. Without direct experimental data comparing the metabolism of deuterated and non-deuterated calcifediol by CYP24A1, it is difficult to predict the clinical significance of any potential KIE.

It is also important to consider the binding affinity to the vitamin D receptor. While calcifediol has a much lower affinity for the VDR than calcitriol, it circulates at much higher concentrations.[17] It is unlikely that the substitution of hydrogen with deuterium would significantly alter the binding affinity to the VDR, as this interaction is primarily governed by the overall shape and electronic properties of the molecule, which are not substantially changed by deuteration.

Conclusion and Future Directions

The available evidence suggests that deuterated calcifediol is a valuable tool for pharmacokinetic research, serving as a reliable internal standard for the quantification of its non-deuterated counterpart. However, the question of its biological equivalence remains largely unanswered due to a lack of direct comparative studies.

Extrapolation from a study on tritiated 1,25-dihydroxyvitamin D3 suggests that isotopic substitution can impact the metabolism and clearance of vitamin D metabolites. Therefore, it cannot be assumed that deuterated and non-deuterated calcifediol are biologically equivalent without further investigation.

Future research should focus on:

-

Direct comparative pharmacokinetic studies: In vivo studies directly comparing the pharmacokinetic profiles of deuterated and non-deuterated calcifediol in animal models and humans are needed.

-

In vitro metabolism studies: Head-to-head comparisons of the metabolism of deuterated and non-deuterated calcifediol by recombinant CYP24A1 would provide direct evidence of any kinetic isotope effect.

-

Pharmacodynamic studies: Comparative studies on the effects of deuterated and non-deuterated calcifediol on downstream biomarkers such as serum calcium, parathyroid hormone, and bone turnover markers would be crucial to assess their biological equivalence.

Until such data becomes available, researchers and drug development professionals should exercise caution when extrapolating pharmacokinetic and pharmacodynamic data from studies using deuterated calcifediol to the non-deuterated compound, and vice versa. The potential for a kinetic isotope effect, while not yet quantified for calcifediol, represents a critical knowledge gap that must be addressed to fully understand the biological implications of deuteration.

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the analysis of 25-hydroxyvitamin D3 by isotope-dilution liquid chromatography–tandem mass spectrometry using enzyme-assisted derivatisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]

- 6. Calcifediol: a review of its pharmacological characteristics and clinical use in correcting vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]